molecular formula C12H25Na B14750015 sodium;dodecane CAS No. 2180-70-3

sodium;dodecane

Cat. No.: B14750015
CAS No.: 2180-70-3
M. Wt: 192.32 g/mol
InChI Key: BRPNNYXZQLLLSN-UHFFFAOYSA-N
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Description

Sodium is a highly reactive alkali metal (Na), widely used in industrial and chemical processes, including surfactants (e.g., sodium dodecyl sulfate) and catalysts. Dodecane (C₁₂H₂₆) is a saturated hydrocarbon classified as an alkane, commonly employed as a solvent, extraction medium, and in microbial studies. The term "sodium;dodecane" encompasses compounds where sodium interacts with dodecane derivatives, such as sodium dodecanethiolate (NaSC₁₂H₂₅) and sodium dodecanoate (C₁₁H₂₃COONa), as well as mixtures where sodium salts coexist with dodecane in applications like catalysis or bioremediation .

Properties

CAS No.

2180-70-3

Molecular Formula

C12H25Na

Molecular Weight

192.32 g/mol

IUPAC Name

sodium;dodecane

InChI

InChI=1S/C12H25.Na/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1

InChI Key

BRPNNYXZQLLLSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[CH2-].[Na+]

Origin of Product

United States

Preparation Methods

Structural and Functional Properties

Sodium dodecane-1-thiolate features a 12-carbon alkyl chain bonded to a thiolate group (-SNa+), granting it amphiphilic characteristics. The compound’s molecular weight of 226.4 g/mol and CAS number 26960-77-0 classify it as a specialty chemical with applications in stabilizing metal nanoparticles and modifying hydrophobic surfaces. Its ability to form self-assembled monolayers (SAMs) on gold and silver substrates has been extensively documented, though this report focuses solely on synthesis.

Synthesis Methodologies

Standard Laboratory-Scale Preparation

The canonical synthesis involves reacting sodium methoxide (NaOCH3) with dodecanethiol (C12H25SH) in anhydrous methanol. A representative protocol from US Patent 2008/139849 details the following steps:

  • Reagent Setup : Sodium methoxide (1.43 g, 26 mmol) is dissolved in 10 mL methanol under inert atmosphere.
  • Thiol Addition : Dodecanethiol (6.5 mL, 27 mmol) is introduced dropwise, yielding a clear solution.
  • Reaction Conditions : Stirring at 20°C for 15 minutes facilitates complete deprotonation.
  • Solvent Removal : Methanol is evaporated under reduced pressure at 90°C, leaving a white solid.
  • Final Purification : Residual solvent is eliminated via azeotropic distillation with toluene at 100°C for two hours.

Table 1: Reaction Parameters for Varied Scales

Parameter Small Scale (26 mmol) Large Scale (150 mmol)
Sodium Methoxide (g) 1.43 8.1
Dodecanethiol (mL) 6.5 32.8
Methanol Volume (mL) 10 10
Reaction Time (h) 0.25 0.25
Yield (%) Not Reported Not Reported

Alternative Ligand-Precursor Approaches

While direct synthesis dominates, sodium S-dodecylthiosulfate (Bunte salt) has been employed as a ligand precursor for iridium nanoparticles. This method avoids free thiols, which can inhibit nanoparticle formation. However, isolating sodium dodecane-1-thiolate via this route remains unexplored in the literature.

Mechanistic Insights and Kinetic Considerations

Acid-Base Neutralization Dynamics

The reaction between dodecanethiol (pKa ≈ 10) and sodium methoxide (pKa ≈ 15.5) proceeds irreversibly due to the large pH gradient. Methanol acts as both solvent and proton shuttle, accelerating thiol deprotonation:

$$
\text{C}{12}\text{H}{25}\text{SH} + \text{NaOCH}3 \rightarrow \text{C}{12}\text{H}{25}\text{S}^-\text{Na}^+ + \text{CH}3\text{OH}
$$

The exothermic reaction ($$\Delta H ≈ -45 \, \text{kJ/mol}$$) requires no external heating, though prolonged mixing ensures complete conversion.

Solvent and Temperature Effects

Methanol’s polarity and low boiling point (64.7°C) facilitate rapid mixing and easy removal. Substituting higher alcohols (e.g., ethanol, isopropanol) slows reaction kinetics due to reduced NaOCH3 solubility. Elevated temperatures (>40°C) risk thiol oxidation to disulfides, necessitating strict temperature control.

Purification and Isolation Techniques

Vacuum Distillation

Rotary evaporation at 90°C under 10–15 mmHg removes >95% of methanol. Residual solvent traces (<0.1%) are eliminated via azeotropic distillation with toluene, which forms a low-boiling mixture (84.1°C at 760 mmHg).

Crystallization and Drying

The crude product is recrystallized from hexane or diethyl ether, yielding hygroscopic crystals. Storage under nitrogen or argon prevents moisture absorption and subsequent hydrolysis:

$$
\text{C}{12}\text{H}{25}\text{S}^-\text{Na}^+ + \text{H}2\text{O} \rightarrow \text{C}{12}\text{H}_{25}\text{SH} + \text{NaOH}
$$

Applications and Industrial Relevance

Nanoparticle Synthesis

Sodium dodecane-1-thiolate serves as a capping agent for silver and gold nanoparticles, controlling size and preventing aggregation. Studies demonstrate that post-cmc concentrations (≥8.2 mM) yield monodisperse particles <20 nm, critical for catalytic and optical applications.

Surface Modification

SAMs formed on metal oxides enhance corrosion resistance and wettability. XPS analyses confirm monolayer thicknesses of 1.2–1.5 nm, consistent with all-trans alkyl chain configurations.

Chemical Reactions Analysis

Types of Reactions

Sodium dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate, is a highly versatile anionic surfactant with a wide range of applications in scientific research, biotechnology, and various industrial processes . SDS is utilized for its ability to disrupt cell membranes, denature proteins, and solubilize a variety of molecules, making it invaluable in numerous experimental and analytical techniques .

Scientific Research Applications

  • Molecular Biology and Biochemistry SDS is frequently used in molecular biology and biochemical research due to its surfactant properties . It helps in the electrophoretic separation of lipids and is applicable in various hybridization and molecular biology techniques . SDS's effectiveness under both ionic and anionic conditions allows it to adapt to diverse experimental setups .
  • Protein Analysis SDS is widely employed in SDS-polyacrylamide gel electrophoresis (SDS-PAGE) for protein separation and analysis . By binding to peptide chains and imparting a negative charge, SDS unravels proteins, which ensures that protein shape is not a factor during gel separation, allowing for accurate protein size determination .
  • Chromatin Immunoprecipitation SDS is used in chromatin immunoprecipitation assays .
  • Immunoblotting SDS is a component of radioimmunoprecipitation assay buffer for immunoblotting .
  • HBV DNA Detection SDS can disrupt viral particles, solubilize viral membranes, and release viral nucleic acids into solution, and is therefore a candidate for extraction-free HBV DNA detection .
  • Hydraulic Fracturing Analysis Analytical methods for chemicals such as sodium dodecane are tested and modified for the low-level detection of chemicals of interest or for use in complex matrices associated with hydraulic fracturing wastewater .
  • Methane Hydrate Formation Sodium dodecyl sulfate affects the formation of methane hydrate . Molecular dynamics are used to understand the molecular mechanism behind this effect .

Other Applications

  • Biotechnology and Surfactant Chemistry SDS is a detergent widely used in biotechnology, biochemical analysis, surfactant chemistry, and polymer technology . SDS is also used in current trends and future applications in biotechnology and surfactant chemistry .
  • Polymer Science Non-solubilizing surfactants, such as SDS, do not facilitate the hydrolysis process, which reduces the rate of PVAc exposure to reactants in the aqueous phase, remaining adsorbed at the particle surface to perform their function as stabilizers .
  • Electrochemistry SDS is used as a surfactant in electrochemistry studies .
  • Enhancing PEDOT:PSS SDS at controlled concentrations in aqueous PEDOT:PSS solution enhances the properties of PEDOT:PSS .

Mechanism of Action

The primary mechanism of action of sodium dodecane is its surfactant effect. It reduces the surface tension of water, allowing it to penetrate and emulsify oils and fats. This property makes it effective in cleaning and decontamination processes. The molecular targets include the hydrophobic and hydrophilic regions of molecules, which it interacts with to form micelles and emulsions .

Comparison with Similar Compounds

Sodium Dodecanoate vs. Sodium Dodecyl Sulfate (SDS)

Property Sodium Dodecanoate (Laurate) Sodium Dodecyl Sulfate (SDS)
Formula C₁₁H₂₃COONa C₁₂H₂₅OSO₃Na
Functional Group Carboxylate (-COO⁻) Sulfate (-OSO₃⁻)
Critical Micelle Conc. ~25 mM (25°C) ~8 mM (25°C)
Applications Soaps, antimicrobial agents Detergents, protein denaturation

Key Differences: SDS exhibits stronger surfactant properties due to the sulfate group’s higher polarity, enabling lower critical micelle concentration (CMC) and better foaming efficiency. Sodium dodecanoate, however, is more biocompatible and used in pharmaceuticals .

Dodecane vs. Shorter and Longer Alkanes

Property Dodecane (C₁₂H₂₆) Undecane (C₁₁H₂₄) Tetradecane (C₁₄H₃₀)
Boiling Point (°C) 216 196 253
VOC Removal Efficiency 99.9% 93.1% N/A
Microbial Degradation AlkM gene pathway Less studied Slower degradation

Key Insights : Longer alkanes like tetradecane exhibit higher boiling points but slower microbial degradation. Dodecane’s intermediate chain length balances volatility and degradability, making it optimal for bioremediation and VOC reduction .

Surfactant Phase Behavior

Gemini surfactants (e.g., sodium 1,2-bis(N-dodecanoyl β-alanate)-ethane) form tighter molecular packing in micelles compared to monomeric surfactants like sodium N-dodecanoyl-N-methyl β-alanate. This is attributed to the bridging effect of the spacer chain, enhancing stability in water-oil systems .

Microbial Degradation Pathways

  • Dodecane: Degraded by Acinetobacter venetianus RAG-1 via AlkMb oxidase, producing dodecanol and dodecanoic acid. Transcriptomic studies show 622 upregulated genes during dodecane metabolism .
  • Dodecanol: Serves as an intermediate in dodecane degradation but requires distinct uptake mechanisms (e.g., permeases and fimbriae genes) .

Extraction and Bioreactor Performance

  • Resin-Based Methods : Capture both intra- and extracellular products, outperforming dodecane in yield (13 vs. 7–8 taxanes) .

Data Tables

Table 1: VOC Reduction Efficiency in Laundry Emissions

Compound Initial Concentration (%) Post-Treatment Reduction (%)
Dodecane 56.88 99.9
Undecane 33.90 93.1
Decane 6.75 79.4

Source:

Table 2: Transcriptomic Response in A. venetianus RAG-1

Substrate Upregulated Genes Key Pathways Identified
Dodecane 622 Alkane oxidation, stress response
Dodecanol 298 Alcohol dehydrogenase, transport

Source:

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